molecular formula C21H22N2O2 B2592728 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 862831-41-2

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2592728
CAS No.: 862831-41-2
M. Wt: 334.419
InChI Key: RPYYOQIVKFEOBS-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic indole-based acetamide derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in numerous FDA-approved drugs . This particular compound features a 1,2-dimethylindole core linked via a 2-oxoacetamide bridge to a para -isopropylphenyl group. The strategic substitution on the nitrogen of the indole ring and the specific acetamide linkage are common modifications employed to fine-tune the molecular properties, such as bioavailability and target binding affinity . Indole derivatives demonstrate a wide spectrum of biological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities, making them a versatile scaffold for developing new therapeutic agents . Specifically, indole-3-acetamide analogues have been extensively researched for their inhibitory effects on enzymes like α-amylase, indicating potential application in managing hyperglycemia . Furthermore, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as promising inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2, with some candidates exhibiting efficacy close to that of Remdesivir . The acetamide functional group is a key pharmacophore, and its incorporation into molecules is a standard strategy in lead optimization . This compound is intended for research applications only, providing a valuable building block or a reference standard for scientists investigating structure-activity relationships (SAR), novel enzyme inhibitors, and the development of new pharmacologically active molecules. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-9-11-16(12-10-15)22-21(25)20(24)19-14(3)23(4)18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYYOQIVKFEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a derivative of indole and acetamide, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • CAS Number : Not specified but can be derived from the molecular structure.

Synthesis

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation reaction between appropriate indole derivatives and acetamide precursors. The synthetic pathway may include the use of catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds with indole scaffolds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 49.85 µM against A549 cell lines, suggesting potential for tumor suppression . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic factors.

Antibacterial Properties

In vitro evaluations have shown that derivatives similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide possess antibacterial activity against strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum inhibitory concentration (MIC) values were found to be promising, indicating the potential for development as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Indole derivatives often act as inhibitors of various enzymes involved in cancer progression and bacterial survival.
  • Modulation of Cell Signaling : These compounds may interfere with signaling pathways such as MAPK and PI3K/Akt, leading to altered cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, promoting cell death.

Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives revealed that compounds with structural similarities to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications at the phenyl ring significantly enhanced the anticancer activity .

Study 2: Antibacterial Activity

In a comparative analysis of various N-substituted acetamides, it was found that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism .

Data Tables

Biological ActivityIC50 Value (µM)Reference
A549 Cell Lines (Anticancer)49.85
Xanthomonas oryzae (Antibacterial)MIC < 10
Xanthomonas axonopodis (Antibacterial)MIC < 15

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's structure suggests it may interact with targets such as the PI3K/Akt pathway, which is crucial in cancer cell signaling .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain indole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. The effectiveness of these compounds often correlates with their structural modifications, suggesting that the N-[4-(propan-2-yl)phenyl] moiety may enhance their bioactivity against microbial strains .

Neuroprotective Effects

Indole derivatives are recognized for their neuroprotective capabilities. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer efficacy of a series of indole derivatives including 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide . The study demonstrated that these compounds significantly inhibited tumor growth in xenograft models, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of indole derivatives showed that N-[4-(propan-2-yl)phenyl] modifications enhanced activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing promising results compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties.

Indole-Based Acetamides

  • HC-030031 : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide

    • Key Difference : Replaces the indole with a purine-dione ring.
    • Activity : TRPA1 antagonist (IC₅₀ = 4–10 μM), used in asthma models to reduce airway inflammation .
    • Structural Impact : The purine core may enhance hydrogen bonding but reduce steric bulk compared to the dimethylindole in the target compound.
  • Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide): Key Difference: Contains a 5-methyl-2-oxoindoline core and lacks the 4-isopropylphenyl group. Activity: Part of a series showing antioxidant and antimicrobial properties in oxoindoline derivatives .
  • N,N-Dimethylisatylidene-3-acetamide (CAS 105703-64-8):

    • Key Difference : Features a 2-oxoindole-3-ylidene moiety with N,N-dimethyl substitution.
    • Impact : The conjugated system may enhance UV absorption, relevant in photodynamic studies, but reduced steric hindrance could alter receptor binding .

Substituted Phenyl Acetamides

  • Suvecaltamide (2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide):

    • Key Difference : Retains the 4-isopropylphenyl group but replaces the indole with a trifluoroethoxy-pyridine moiety.
    • Activity : Voltage-activated calcium channel stabilizer with antiepileptic applications .
    • Structural Impact : The trifluoroethoxy group increases metabolic resistance, contrasting with the target compound’s indole-based metabolism.
  • Brezivaptanum (Vasopressin receptor antagonist):

    • Key Difference : Contains a triazolone core and morpholine-ethylphenyl substituent.
    • Activity : Targets vasopressin receptors, highlighting how heterocyclic variations redirect therapeutic applications .

Morpholine and Sulfonyl Derivatives

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Key Difference: Replaces indole with a morpholinone ring. Synthesis: Prepared via acetylation of intermediates in dichloromethane, demonstrating similar synthetic accessibility to the target compound .
  • N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide: Key Difference: Incorporates a sulfonyl-dihydroindole group and phenoxy linker. Impact: The sulfonyl group enhances hydrogen-bond acceptor capacity, which may improve crystallinity but reduce membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
Target Compound 1,2-Dimethylindole 4-Isopropylphenyl Under investigation
HC-030031 Purine-dione 4-Isopropylphenyl TRPA1 antagonist 4–10 μM
Compound 15 5-Methyl-2-oxoindoline Phenyl Antioxidant/antimicrobial
Suvecaltamide Trifluoroethoxy-pyridine 4-Isopropylphenyl Calcium channel stabilizer
2-(4-Acetylmorpholin-3-yl)acetamide Morpholinone 4-Isopropylphenyl, Acetyl Synthetic intermediate

Key Research Findings

  • Substituent Effects : The 4-isopropylphenyl group consistently enhances lipophilicity across analogs, but bioactivity depends on the heterocyclic core. For example, TRPA1 inhibition in HC-030031 vs. calcium modulation in suvecaltamide .
  • Synthetic Accessibility: Indole and morpholine derivatives are synthesized via acetylation or coupling reactions, with yields influenced by steric hindrance (e.g., 58% yield for morpholinone derivative vs. lower yields for bulkier indoles) .
  • Hydrogen Bonding : Indole-based compounds exhibit stronger intermolecular hydrogen bonding (e.g., N–H⋯N motifs in ) compared to morpholine derivatives, affecting crystallinity and solubility .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide?

A1. The synthesis typically involves sequential functionalization of the indole core. For example:

  • Step 1: Alkylation of indole at the N1 position with a dimethyl group (e.g., using methyl iodide under basic conditions).
  • Step 2: Introduction of the 2-oxoacetamide moiety via coupling of the indole-3-carboxylic acid derivative with 4-isopropylaniline. Acylation reactions using oxalyl chloride or acetic anhydride are common, as seen in structurally related acetamide syntheses .
  • Step 3: Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization.
    Key considerations: Monitor intermediates using TLC and optimize reaction times to avoid over-oxidation of sensitive intermediates like oxo-acetyl chlorides .

Q. Q2. How is this compound characterized to confirm structural integrity?

A2. Standard analytical techniques include:

  • 1H/13C NMR: Peaks for dimethylindole (δ ~2.5–3.0 ppm for CH3), isopropylphenyl (δ ~1.2–1.4 ppm for CH(CH3)2), and acetamide carbonyl (δ ~165–170 ppm). Compare with reference spectra of similar compounds (e.g., indol-3-yl-oxoacetamides) .
  • X-ray crystallography: Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C21H23N2O2).

Advanced Synthesis and Optimization

Q. Q3. How can low yields during the acylation step be addressed?

A3. Low yields often arise from steric hindrance at the indole C3 position or instability of the oxo-acetyl chloride intermediate. Mitigation strategies:

  • Use bulky bases (e.g., Na2CO3 in DMF) to deprotonate the indole N-H and enhance nucleophilicity .
  • In situ generation of reactive intermediates: Employ coupling agents like EDCI/HOBt to stabilize the acylating agent.
  • Temperature control: Maintain reactions at 0–5°C to minimize decomposition .

Q. Q4. What contradictions exist in reported synthetic protocols for analogous compounds, and how are they resolved?

A4. Discrepancies in yields (e.g., 58–100% for similar acetamides) may stem from substituent electronic effects. For example:

  • Electron-withdrawing groups on the phenyl ring (e.g., nitro) reduce nucleophilicity, requiring longer reaction times .
  • Use DoE (Design of Experiments) to systematically vary solvent polarity, temperature, and stoichiometry. Cross-validate with DFT calculations to predict reactivity trends .

Biological Evaluation

Q. Q5. What in vitro assays are suitable for initial biological screening of this compound?

A5. Prioritize assays based on structural analogs:

  • Tubulin polymerization inhibition: Fluorescence-based assays using porcine brain tubulin, as seen in D-24851 (a related indol-3-yl-oxoacetamide) .
  • Receptor binding assays: Screen against orexin-1 or vasopressin receptors, given the 4-isopropylphenyl group’s role in CNS permeability .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Q. Q6. How do structural modifications impact biological activity?

A6. Key SAR insights from related compounds:

  • Indole N1-dimethylation: Enhances metabolic stability by blocking CYP450-mediated oxidation.
  • 4-Isopropylphenyl group: Improves lipophilicity and blood-brain barrier penetration, critical for CNS targets .
  • Acetamide carbonyl: Essential for hydrogen bonding with enzymatic active sites (e.g., tubulin’s colchicine-binding domain) .

Data Analysis and Mechanistic Studies

Q. Q7. How are crystallographic data analyzed to resolve hydrogen-bonding patterns in this compound?

A7. Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., N-H···O=C interactions). Software like Mercury (CCDC) visualizes networks, while SHELXL refines bond lengths/angles . Example:

  • Primary motif: R2²(8) patterns between acetamide N-H and carbonyl groups.
  • Secondary interactions: C-H···π contacts involving the indole ring stabilize crystal packing .

Q. Q8. How can conflicting NMR data (e.g., split peaks) be interpreted?

A8. Peak splitting may indicate rotameric equilibria or dynamic processes. Solutions:

  • Variable-temperature NMR: Cool samples to –40°C to slow conformational exchange.
  • 2D experiments (e.g., NOESY): Detect spatial proximity between methyl groups and aromatic protons to confirm rotamer dominance .

Advanced Research Applications

Q. Q9. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

A9. Based on structural analogs:

  • Rodent models: Assess oral bioavailability and brain penetration via LC-MS/MS quantification in plasma and cerebrospinal fluid .
  • Pharmacodynamic endpoints: Use PTZ-induced seizure models if targeting epilepsy (e.g., suvecaltamide analogs) .

Q. Q10. How can computational methods guide the design of derivatives with improved potency?

A10. Combine:

  • Molecular docking (AutoDock Vina): Predict binding modes to tubulin or receptors.
  • MD simulations (GROMACS): Evaluate stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME): Optimize logP (<5) and PSA (<90 Ų) for CNS penetration .

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